

zimelimine elimination half-life variability

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Compound Focus: Zimelimine

CAS No.: 56775-88-3

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Zimelimine & Norzimelimine Half-Life Data

The following table summarizes the elimination half-life data for **zimelimine** and its active metabolite, **norzimelimine**, from key human studies.

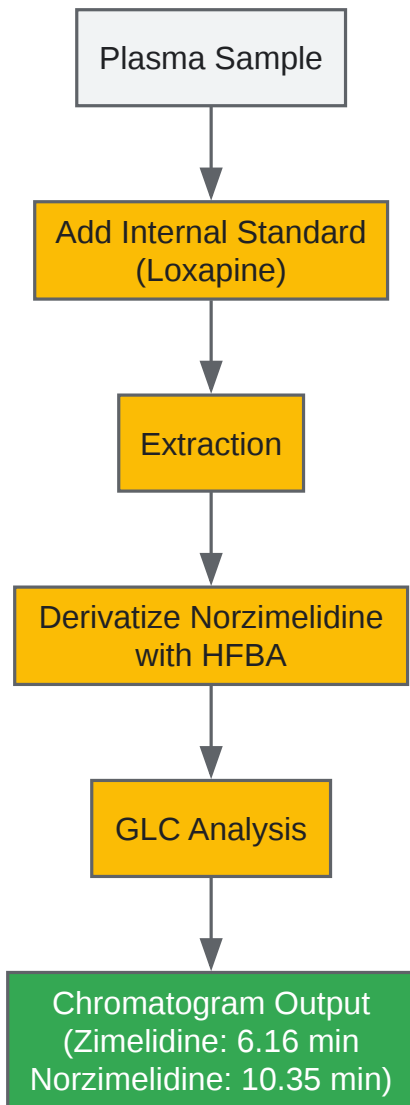
Compound	Elimination Half-Life (Mean \pm SD or Range)	Study Population	Dosing Regimen	Citation
Zimelimine	5.1 h (range 4.3 - 6.0 h)	6 healthy male volunteers	Single 25 mg i.v. dose [1]	
Norzimelimine	15.5 h (range 10.6 - 22.9 h)	6 healthy male volunteers	Single 25 mg i.v. dose [1]	
Zimelimine	8.4 \pm 2.0 h	10 healthy volunteers	Single 100 mg oral dose [2]	
Norzimelimine	19.4 \pm 3.6 h	10 healthy volunteers	Single 100 mg oral dose [2]	
Norzimelimine:Zimelimine Ratio	~ 3:1 to 4:1	2 depressed patients	Chronic oral dosing (100-200 mg, 4 weeks) [2]	

Detailed Experimental Protocol

The foundational data in the table relies on specific analytical methods. Here is a detailed troubleshooting guide for the key pharmacokinetic experiment.

- Experimental Method: Gas-Liquid Chromatography (GLC) with Derivatization [2]
- Objective: To simultaneously determine the plasma concentrations of **zime**lidine and its active metabolite, nor**zime**lidine, in human plasma with high specificity and sensitivity.
- Key Materials:
 - **Analytes:** Zime**l**idine and norzime**l**idine.
 - **Internal Standard:** Loxapine.
 - **Derivatization Reagent:** Heptafluorobutyric anhydride (for norzime**l**idine).
- Workflow Steps:

The following diagram outlines the critical sample preparation and analysis steps.

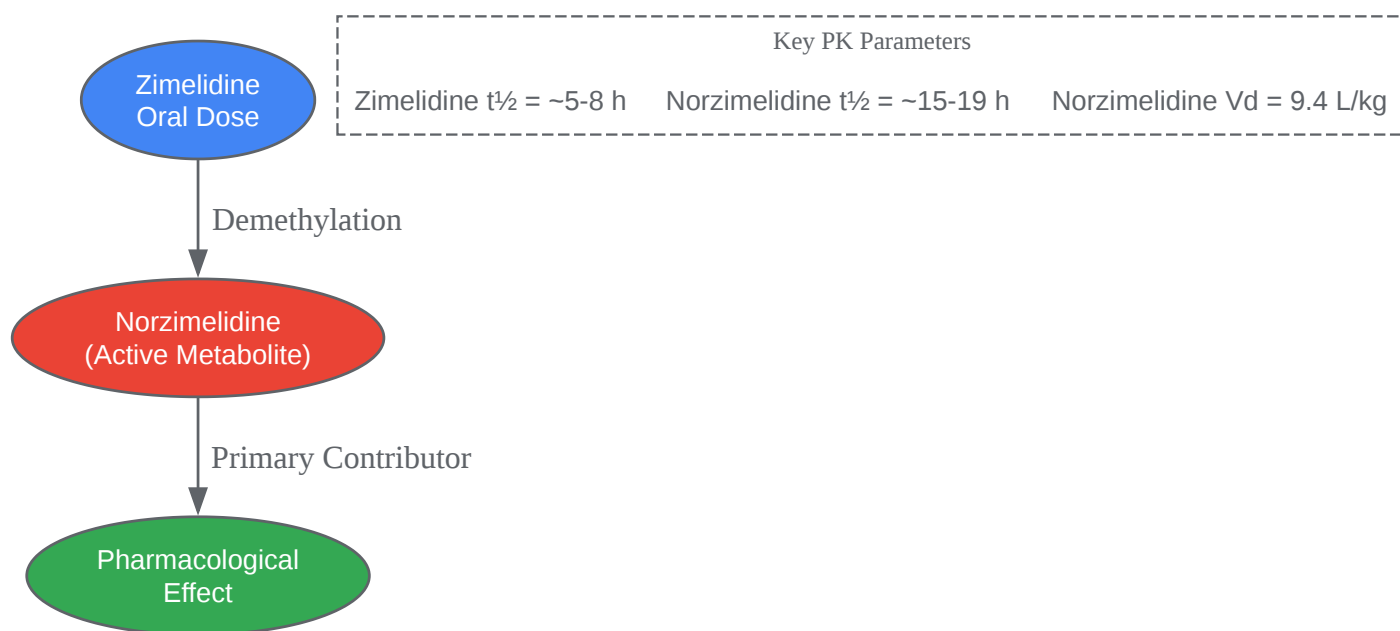


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- Critical Technical Notes & Troubleshooting:
 - **Specificity:** The method cleanly separates **zimelidine** (retention time 6.16 min) from derivatized nor**zimelidine** (retention time 10.35 min) [2].
 - **Sensitivity:** The lower limit of quantification for both compounds is **5 ng/mL** [2]. Ensure signal-to-noise ratios are sufficient at low concentrations.
 - **Derivatization:** This step is crucial for nor**zimelidine**. Incomplete derivatization will lead to underestimation of nor**zimelidine** concentrations. Verify reagent freshness and reaction conditions.
 - **Internal Standard:** Using loxapine corrects for variability in extraction efficiency and instrument response [2].

Pharmacokinetic Relationship & Variability

The significant half-life difference is due to norzime~~lidine~~'s larger volume of distribution, and its accumulation is a key clinical consideration [1]. The metabolic relationship and its consequences are summarized below.



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- Causes of Half-Life Variability:
 - **Metabolite Accumulation:** Due to its longer half-life, norzime~~lidine~~ accumulates with repeated dosing, leading to steady-state plasma levels 2-4 times higher than the parent compound [2]. The activity of the demethylation metabolic pathway is a key variable.
 - **Patient Factors:** A review of steady-state data indicates that inter-individual variation in norzime~~lidine~~ concentration for a given dose is about **twofold** in adults. This variation can be partially reduced by correcting for patient **body weight** [3].

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References

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